molecular formula C16H21NO4S B6663294 4-[[2-(3-Methoxy-4-methylphenyl)acetyl]amino]thiane-4-carboxylic acid

4-[[2-(3-Methoxy-4-methylphenyl)acetyl]amino]thiane-4-carboxylic acid

Cat. No.: B6663294
M. Wt: 323.4 g/mol
InChI Key: XIBDKUKYFYILFD-UHFFFAOYSA-N
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Description

4-[[2-(3-Methoxy-4-methylphenyl)acetyl]amino]thiane-4-carboxylic acid is an organic compound with a complex structure that includes a thiane ring and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(3-Methoxy-4-methylphenyl)acetyl]amino]thiane-4-carboxylic acid typically involves multiple steps, starting with the preparation of the thiane ring and the substituted phenyl group. Common synthetic routes include:

    Formation of the Thiane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Acetylation: The acetyl group is introduced using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.

    Amidation: The final step involves the formation of the amide bond between the acetylated phenyl group and the thiane ring, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[[2-(3-Methoxy-4-methylphenyl)acetyl]amino]thiane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like KMnO4 or H2O2.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.

    Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols, often in polar aprotic solvents.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-[[2-(3-Methoxy-4-methylphenyl)acetyl]amino]thiane-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[[2-(3-Methoxy-4-methylphenyl)acetyl]amino]thiane-4-carboxylic acid depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[2-(3-Methoxyphenyl)acetyl]amino]thiane-4-carboxylic acid
  • 4-[[2-(4-Methylphenyl)acetyl]amino]thiane-4-carboxylic acid
  • 4-[[2-(3-Hydroxy-4-methylphenyl)acetyl]amino]thiane-4-carboxylic acid

Uniqueness

4-[[2-(3-Methoxy-4-methylphenyl)acetyl]amino]thiane-4-carboxylic acid is unique due to the specific combination of functional groups and the thiane ring, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

4-[[2-(3-methoxy-4-methylphenyl)acetyl]amino]thiane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c1-11-3-4-12(9-13(11)21-2)10-14(18)17-16(15(19)20)5-7-22-8-6-16/h3-4,9H,5-8,10H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBDKUKYFYILFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)NC2(CCSCC2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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